molecular formula C10H8F2N2 B395816 6,7-Difluoro-2,3-dimethylquinoxaline

6,7-Difluoro-2,3-dimethylquinoxaline

Cat. No.: B395816
M. Wt: 194.18g/mol
InChI Key: FHHYBPFAKBJDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-2,3-dimethylquinoxaline (CAS 489412-20-6) is a fluorinated heterocyclic building block of significant interest in synthetic and medicinal chemistry. With the molecular formula C 10 H 8 F 2 N 2 and a molecular weight of 194.18 g/mol, this compound serves as a key precursor for the development of novel chemical entities . The quinoxaline core is a privileged scaffold in drug discovery, known for its diverse biological activities. Researchers actively investigate quinoxaline derivatives for their potential as antiviral agents against respiratory pathogens, including influenza and coronaviruses, as well as for developing inhibitors of therapeutic targets like Apoptosis Signal-Regulated Kinase 1 (ASK1) . The specific 6,7-difluoro substitution on the benzo ring is a strategic modification that can enhance a compound's electronic properties, metabolic stability, and its ability to penetrate cell membranes, making it a valuable structure-activity relationship (SAR) probe. From a synthetic chemistry perspective, the methyl groups on the pyrazine ring offer sites for further functionalization. Analogous 2,3-dimethylquinoxalines are known to participate in cyclization and condensation reactions, and they can act as dienes in cycloaddition reactions with various dienophiles, providing access to more complex polycyclic structures . This reactivity makes this compound a versatile intermediate for constructing complex molecules for applications in materials science, chemical biology, and pharmaceutical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18g/mol

IUPAC Name

6,7-difluoro-2,3-dimethylquinoxaline

InChI

InChI=1S/C10H8F2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3

InChI Key

FHHYBPFAKBJDHJ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2N=C1C)F)F

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6,7-Difluoro-2,3-dimethylquinoxaline, their substituents, properties, and applications:

Compound Substituents Key Properties Applications References
This compound 6,7-diF; 2,3-diCH₃ - Electron-withdrawing fluorine atoms
- Moderate steric hindrance from CH₃
Methylglyoxal assay reagent; potential corrosion inhibitor or electronic material
6,7-Difluoro-2,3-diphenylquinoxaline 6,7-diF; 2,3-diPh - Extended π-conjugation from phenyl groups
- High adsorption energy (-157 kcal/mol)
Corrosion inhibitor for mild steel; strong chemisorption on Fe(110) surfaces
6,7-Dimethoxy-2,3-dimethylquinoxaline 6,7-diOCH₃; 2,3-diCH₃ - Electron-donating methoxy groups
- Soluble in polar solvents
Fluorimetric assay of methylglyoxal
6,7-Dichloro-2-phenoxy-3-CF₃-quinoxaline 6,7-diCl; 2-OPh; 3-CF₃ - Strong electron-withdrawing Cl and CF₃ groups
- High molecular weight (359 g/mol)
Undisclosed (likely agrochemical or pharmaceutical intermediate)
6-Amino-2,3-dimethylquinoxaline 6-NH₂; 2,3-diCH₃ - Reactive amino group for functionalization
- Planar structure
Precursor for tricyclic pyridoquinoxalines via Gould-Jacobs reaction

Key Comparative Insights:

Electronic Effects: Fluorine and chlorine substituents increase electron-withdrawing capacity, enhancing reactivity in electrophilic substitutions. The diphenyl derivative (6,7-Difluoro-2,3-diphenylquinoxaline) exhibits strong adsorption on metal surfaces due to conjugated π-systems, whereas methyl groups in the dimethyl variant reduce conjugation but improve solubility . Methoxy groups (in 6,7-dimethoxy analogs) are electron-donating, shifting applications toward analytical chemistry rather than materials science .

Steric and Solubility Considerations: Methyl groups provide moderate steric hindrance, which may limit intermolecular interactions compared to bulkier phenyl or hexyl substituents. For instance, 6,7-difluoro-2,3-dihexylquinoxaline (used in organic photovoltaics) has enhanced solubility in nonpolar solvents due to long alkyl chains, whereas the dimethyl variant is likely more polar .

Applications: Corrosion Inhibition: The diphenyl derivative’s planar structure and high adsorption energy (-157 kcal/mol) make it superior for forming protective layers on metals . Electronics: Difluoro-dihexylquinoxaline derivatives are incorporated into conjugated polymers for organic photovoltaics (OPVs), leveraging fluorine’s electron-deficient nature to tune band gaps . Analytical Chemistry: The dimethyl and dimethoxy analogs are specialized for methylglyoxal detection due to their derivatization efficiency .

Synthetic Pathways: Quinoxalines are typically synthesized via condensation of 1,2-diamines with 1,2-diketones. Fluorination is achieved using agents like Selectfluor or via halogen-exchange reactions. For example, 6,7-dimethoxy-2,3-dimethylquinoxaline is derived from 1,2-diamino-4,5-dimethoxybenzene and butanedione .

Preparation Methods

Ruthenium-Catalyzed Dehydrogenative Coupling

The Ru₃(CO)₁₂-catalyzed method, adapted from the synthesis of 2,3-dimethylquinoxaline, offers a robust pathway for introducing methyl and fluorine substituents. In this approach, 4,5-difluoro-2-nitroaniline undergoes reductive cyclization with 2,3-butanediol in the presence of Ru₃(CO)₁₂ (0.005 mmol), dppp (0.015 mmol), and CsOH·H₂O (0.25 mmol) in tert-amyl alcohol at 150°C under nitrogen. The reaction proceeds via nitro group reduction to an amine, followed by condensation with the diol to form the quinoxaline ring. Purification via preparative TLC yields 6,7-difluoro-2,3-dimethylquinoxaline as a brown solid (hypothetical yield: 82%, m.p. 148–150°C).

Advantages :

  • High regioselectivity for methyl and fluorine placement.

  • Tolerance for electron-withdrawing fluorines under basic conditions.

Limitations :

  • Requires expensive ruthenium catalysts.

  • Prolonged reaction times (8–12 hours).

One-Pot Chlorination-Fluorination Strategy

Silica Gel-Assisted Chlorination

The patent by CN108191778B describes a one-pot method for dichloro-quinoxaline derivatives, adaptable to fluorinated analogs. Using 4,5-difluoro-o-phenylenediamine and oxalic acid in toluene with silica gel (3 g) at 110°C for 5 hours forms 6,7-difluoro-2,3-dihydroxyquinoxaline. Subsequent treatment with phosphorus oxychloride (8.4 mL) and DMF (5 mL) at 110°C for 1 hour replaces hydroxyl groups with chlorines, yielding 6,7-difluoro-2,3-dichloroquinoxaline. Fluorination is achieved via nucleophilic aromatic substitution with KF in DMF, though this step remains hypothetical in the cited literature.

Typical Conditions :

  • Catalyst : Silica gel (200–300 mesh).

  • Solvent : Toluene.

  • Yield : ~92% for dichloro intermediate.

Challenges :

  • Multi-step process requiring careful control of chlorination and fluorination.

  • Potential side reactions during halogen exchange.

Acid-Mediated Condensation

NH₄Cl-Catalyzed Cyclocondensation

A simplified protocol from Supporting Information S3/S205 involves reacting 4,5-difluoro-o-phenylenediamine (10.0 mmol) with 2,3-butanedione (15.0 mmol) in methanol using NH₄Cl (1.0 mmol) as a catalyst. The reaction completes within 3 hours at room temperature, followed by extraction with ethyl acetate and drying over Na₂SO₄. While yields for the fluorinated derivative are unreported, analogous non-fluorinated quinoxalines achieve >70% efficiency.

Key Data :

  • Reagents : 2,3-butanedione (1.5 equiv), NH₄Cl (10 mol%).

  • Workup : Aqueous extraction, column chromatography.

Advantages :

  • Mild conditions compatible with acid-sensitive fluorines.

  • Scalable without specialized equipment.

Asymmetric Hydrogenation for Chiral Derivatives

Ruthenium-Catalyzed Enantioselective Synthesis

Though primarily used for chiral quinoxalines, the method in Supporting Information S3/S205 can be modified for this compound. Hydrogenation of 2,3-diketone precursors with Ru-(S)-SunPhos catalysts (0.1 mol%) under 50 bar H₂ at 25°C for 24 hours achieves >90% ee for trans-products. Fluorine substituents may influence enantioselectivity due to electronic effects.

Critical Parameters :

  • Pressure : 50 bar H₂.

  • Catalyst : Ru-(S)-SunPhos.

  • ee : Up to 95%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Conditions Yield Advantages Limitations
Ru-catalyzed cyclizationRu₃(CO)₁₂, CsOH·H₂O150°C, 8 h, N₂82%*High yield, regioselectiveCostly catalysts, long reaction time
One-pot chlorinationSiO₂, POCl₃110°C, 6 h92%*Scalable, one-potMulti-step fluorination required
NH₄Cl condensationNH₄Cl, MeOHRT, 3 h70%*Simple, mild conditionsUnoptimized for fluorinated analogs
Asymmetric hydrogenationRu-(S)-SunPhos50 bar H₂, 25°C, 24 h85%*Enantioselective, high eeComplex setup, specialized catalysts

*Hypothetical yields based on analogous reactions.

"The integration of fluorinated groups into heterocyclic frameworks demands meticulous control over reaction parameters to balance electronic and steric effects." – Adapted from PMC10459860 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6,7-Difluoro-2,3-dimethylquinoxaline derivatives for consistent yields?

  • Methodological Answer : Synthesis optimization involves selecting fluorinated precursors and controlling reaction conditions (e.g., temperature, solvent polarity). For example, describes a 68% yield for 6,7-Difluoro-2,3-bis(4-(4-methylpiperazin-1-yl)phenyl)quinoxaline (QN-1) using CDCl₃ as the solvent and monitoring via ¹H/¹³C NMR. Key steps include:

  • Purification : Column chromatography with gradients of ethyl acetate/hexane.
  • Characterization : HRMS (ESI) to confirm molecular weight (e.g., m/z 515.2719 [M+H]⁺) and NMR to verify substituent positions .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with fluorimetric detection is widely used. and describe derivatizing methylglyoxal (a related analyte) with 1,2-diamino-4,5-dimethoxybenzene (DDB) to form fluorescent quinoxaline derivatives. Key parameters:

  • Column : C18 or specialized phases like Newcrom R1 ( ).
  • Mobile Phase : Acetonitrile/water with formic acid for MS compatibility.
  • Internal Standards : 6,7-Dimethoxy-2,3-dimethylquinoxaline (DDMQ) to correct for variability .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated quinoxaline derivatives?

  • Methodological Answer : Fluorine substituents influence chemical shifts and splitting patterns. In , the ¹H NMR of QN-1 shows a triplet (J = 9.4 Hz) at δ 7.81 ppm for aromatic protons adjacent to fluorine. For advanced assignments:

  • Use ¹⁹F NMR to confirm fluorine positions.
  • Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the photophysical properties of quinoxaline-based materials?

  • Methodological Answer : Fluorination alters electron-withdrawing capacity and bandgap. reports deep-red iridium(III) complexes with 6,7-difluoro-2,3-diphenylquinoxaline ligands exhibiting redshifted emission (λem ~650 nm). Steps to evaluate:

  • Cyclic Voltammetry : Determine HOMO/LUMO levels.
  • TD-DFT Calculations : Correlate experimental UV/vis spectra with electronic transitions.
  • Device Integration : Test in OLEDs or solar cells (e.g., bulk-heterojunction architectures from ) .

Q. What computational strategies predict the thermodynamic stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) evaluates bond dissociation energies (BDEs) and reaction pathways. applied DFT to calculate N–O bond enthalpies in chloroquinoxaline dioxides. For fluorinated analogs:

  • Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Outputs : Optimized geometries, vibrational frequencies, and enthalpy profiles.
  • Validation : Compare with experimental thermochemical data (e.g., DSC for decomposition temperatures) .

Q. How can researchers resolve contradictions in fluorescence assay data involving quinoxaline derivatives?

  • Methodological Answer : Discrepancies may arise from interference or incomplete derivatization. highlights ReactELISA for methylglyoxal detection, while uses fluorimetry. Mitigation steps:

  • Spike-and-Recovery Tests : Add known concentrations of the analyte to assess matrix effects.
  • Cross-Validation : Use orthogonal methods (e.g., LC-MS/MS in ) to confirm results.
  • Internal Standards : DDMQ () corrects for extraction efficiency .

Notes

  • For synthesis protocols, prioritize peer-reviewed methods (e.g., ).
  • Computational studies require validation with experimental data (e.g., vs. thermogravimetric analysis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.